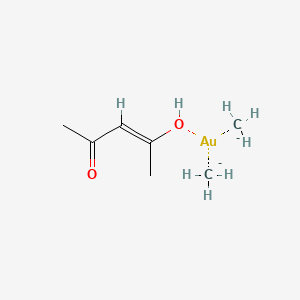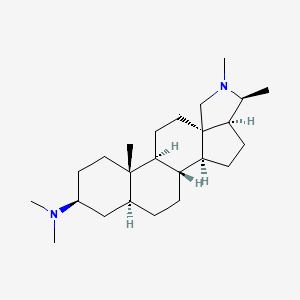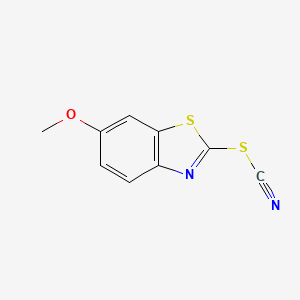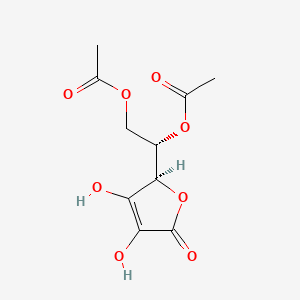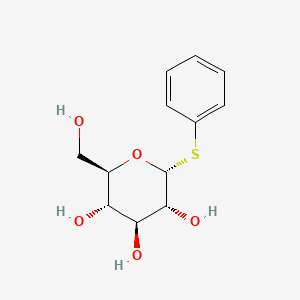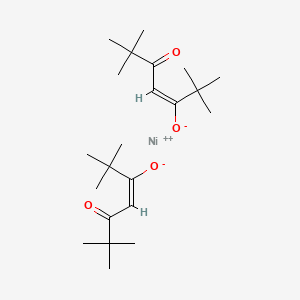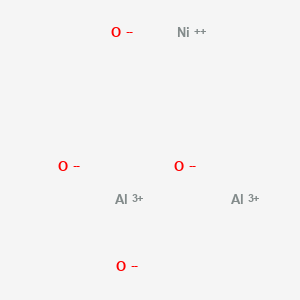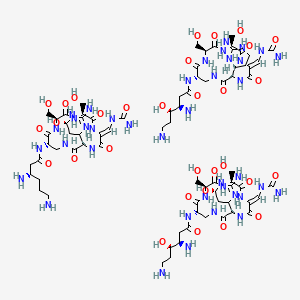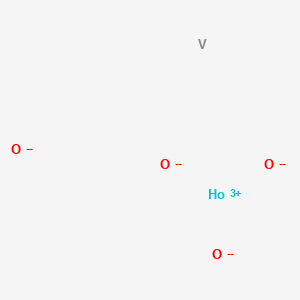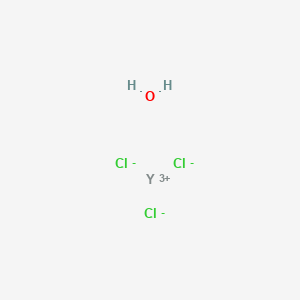
Yttrium(Iii) Chloride Hydrate
Übersicht
Beschreibung
Yttrium(III) Chloride Hydrate is an inorganic compound of yttrium and chloride. It exists in two forms, the hydrate (YCl3(H2O)6) and an anhydrous form (YCl3). Both are colorless salts that are highly soluble in water and deliquescent . It acts as a source to prepare highly active and enantioselective yttrium precatalysts for asymmetric hydroamination of gem-disubstituted aminoalkenes . It is also used as a precursor for the synthesis of yttrium oxide nanocrystallites .
Synthesis Analysis
Yttrium(III) Chloride Hydrate is often prepared by the “ammonium chloride route,” starting from either Y2O3 or hydrated chloride or oxychloride . These methods produce (NH4)2[YCl5]: 10 NH4Cl + Y2O3 → 2 (NH4)2[YCl5] + 6 NH3 + 3 H2O YCl3·6H2O + 2 NH4Cl → (NH4)2[YCl5] + 6 H2O .Molecular Structure Analysis
Solid YCl3 adopts a cubic structure with close-packed chloride ions and yttrium ions filling one third of the octahedral holes and the resulting YCl6 octahedra sharing three edges with adjacent octahedra, giving it a layered structure . This structure is shared by a range of compounds, notably AlCl3 .Chemical Reactions Analysis
The pentachloride decomposes thermally according to the following equation: (NH4)2[YCl5] → 2 NH4Cl + YCl3 . The thermolysis reaction proceeds via the intermediacy of (NH4)[Y2Cl7] . Treating Y2O3 with aqueous HCl produces the hydrated chloride (YCl3·6H2O). When heated, this salt yields yttrium oxychloride rather than reverting to the anhydrous form .Physical And Chemical Properties Analysis
Yttrium(III) Chloride Hydrate is a white solid with a molar mass of 195.265 g/mol . It has a density of 2.61 g/cm3 . It has a melting point of 721 °C and a boiling point of 1,482 °C . It is highly soluble in water (751 g/L at 20 °C) and also soluble in ethanol (601 g/L at 15 °C) and pyridine (606 g/L at 15 °C) .Wissenschaftliche Forschungsanwendungen
- Application: Yttrium(III) chloride hydrate is used as a precursor to synthesize Y2O3–MgO nanocomposites via sol-gel processing .
- Application: Yttrium(III) chloride hydrate is used to prepare finely dispersed yttrium-aluminum garnet (YAG) powder for laser ceramics .
Synthesis of Nanocomposites
Preparation of Laser Ceramics
Enhancement of Catalytic Performance
- Application: Yttrium(III) chloride hydrate is used as a precursor for the synthesis of yttrium oxide nanocrystallites .
- Application: Yttrium(III) chloride hydrate is used in the crystal structure determination of macromolecules such as proteins .
Preparation of Yttrium Oxide Nanocrystallites
Crystal Structure Determination
Preparation of Highly Active and Enantioselective Yttrium Precatalysts
Safety And Hazards
Eigenschaften
IUPAC Name |
yttrium(3+);trichloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Y/h3*1H;1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOAAAYNOWWMHL-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2OY | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721455 | |
| Record name | Yttrium chloride--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yttrium(Iii) Chloride Hydrate | |
CAS RN |
10025-94-2, 12741-05-8 | |
| Record name | Yttrium trichloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Yttrium chloride--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-Benzo[d]imidazol-2-yl)butan-1-ol](/img/structure/B576480.png)
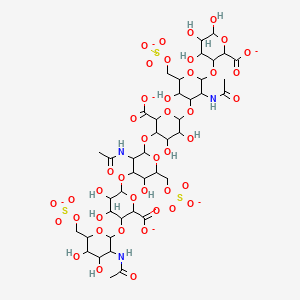
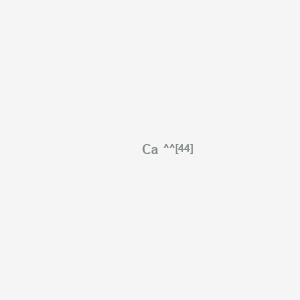
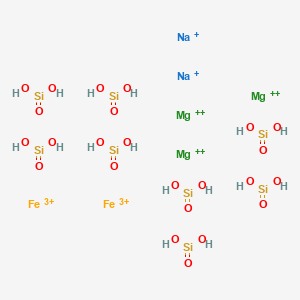
![(7R,9R,10R,18R,20R,21R)-10,16,21,30-tetrahydroxy-7,9,18,20-tetramethyl-8,11,19,22-tetraoxanonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(29),2(15),3,5,12,16,23,26(30),27-nonaene-14,25-dione](/img/structure/B576486.png)
